molecular formula C17H11N5O2 B2691037 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 312538-16-2

7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B2691037
CAS No.: 312538-16-2
M. Wt: 317.308
InChI Key: DWMVHZAOXJMTIL-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework incorporating fused triazole, pyrimidine, and furan moieties. The core structure includes a 1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaene system, with a furan-2-ylmethyl substituent at position 7, an imino group at position 6, and a nitrile group at position 3. The nitrile group may enhance hydrogen-bonding interactions, while the furan substituent contributes to lipophilicity .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2/c18-9-11-8-13-16(20-14-5-1-2-6-21(14)17(13)23)22(15(11)19)10-12-4-3-7-24-12/h1-8,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMVHZAOXJMTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)C#N)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Property Details
Molecular Formula C19H17N5O3
Molecular Weight 365.37 g/mol
IUPAC Name This compound
InChI Key InChI=1S/C19H17N5O3/c1-2-21-18(25)13-10-14...

This compound features a furan ring and a triazatricyclo framework that contribute to its diverse chemical reactivity and potential biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For example, derivatives of furan-based compounds have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has suggested that the compound may possess anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that compounds with similar tricyclic structures can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

A notable study reported an IC50 value of 1.55 μM for a related compound in inhibiting cancer cell growth, suggesting potential for further investigation into the anticancer effects of this compound .

Enzyme Inhibition

The compound's biological activity may also stem from its ability to inhibit specific enzymes involved in metabolic pathways:

  • Phosphoinositide 3-Kinases (PI3Ks) : These enzymes are critical in various cellular functions and are considered attractive targets for drug development in inflammatory and autoimmune diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Furan Derivatives : A series of furan derivatives were tested for their anticancer properties, with some exhibiting significant inhibition against various cancer cell lines .
  • Mechanistic Insights : Research indicated that certain furan-based compounds could modulate enzyme activity and affect cellular signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Structural Analogues

a. Ethyl 7-(Furan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate (CAS 685860-24-6)

  • Key Differences: Position 6: A benzoyl group substituted with a trifluoromethyl (CF₃) replaces the imino group. Position 5: An ethyl ester (–COOEt) replaces the nitrile (–CN).
  • The ester group may reduce solubility in polar solvents compared to the nitrile .

b. (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)

  • Core Structure : Thiazolo-pyrimidine fused with a furan ring.
  • Key Differences: A thiazole ring replaces the triazole in the tricyclic system. Substituted benzylidene groups at position 2 introduce steric bulk (e.g., 2,4,6-trimethyl in 11a; 4-cyano in 11b).
  • Synthesis : Prepared via condensation of thiouracil derivatives with aldehydes, yielding ~68% .
  • Spectroscopy :
    • IR : CN stretch at ~2,219 cm⁻¹ (similar to the target compound’s nitrile).
    • ¹H NMR : Aromatic protons and =CH signals (δ 7.29–8.01) differ due to substituent effects .

c. 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

  • Core Structure : Pyrimidoquinazoline with a dihydroquinazoline ring.
  • Key Differences :
    • Lacks the triazole moiety present in the target compound.
    • Contains a quinazoline ring system, which may influence π-stacking interactions.
  • Synthesis : 57% yield via cyclization of thiouracil derivatives with anthranilic acid .
Functional Group Analysis
Compound Position 5 Position 6 Position 7
Target Compound –CN –NH (imino) Furan-2-ylmethyl
CAS 685860-24-6 –COOEt –N=C(O)C₆H₄CF₃ Furan-2-ylmethyl
11a –CN –N/A 5-Methylfuran-2-yl
12 –CN –NH 5-Methylfuran-2-yl

Key Observations :

  • Nitrile (–CN) at position 5 is conserved in all analogues, suggesting its critical role in electronic or steric properties.
  • Modifications at position 6 (e.g., imino vs. benzoyl) significantly alter molecular polarity and hydrogen-bonding capacity .
Spectroscopic Comparisons
  • IR Spectroscopy :
    • CN stretches: ~2,209–2,220 cm⁻¹ across analogues, consistent with nitrile functionality .
    • CO stretches: ~1,719–1,719 cm⁻¹ in compound 12, absent in the target compound due to lack of quinazoline carbonyls .
  • NMR Trends :
    • Aromatic protons in furan rings: δ 6.56–7.41 (similar shifts across compounds).
    • Substituent-induced shifts: For example, the CF₃ group in CAS 685860-24-6 deshields adjacent protons .

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